2-Methyl-4H-naphtho[1,2-D][1,3]oxazin-4-one
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Overview
Description
2-Methyl-4H-naphtho[1,2-D][1,3]oxazin-4-one is a heterocyclic compound that belongs to the oxazinone family This compound is characterized by its fused naphthalene and oxazinone rings, which confer unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4H-naphtho[1,2-D][1,3]oxazin-4-one typically involves the condensation of 2-methyl-1-naphthol with appropriate reagents. One common method involves the reaction of 2-methyl-1-naphthol with phosgene or triphosgene in the presence of a base such as pyridine, followed by cyclization to form the oxazinone ring . The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4H-naphtho[1,2-D][1,3]oxazin-4-one undergoes various chemical reactions, including:
Condensation Reactions: It reacts with Schiff bases in acetic acid to form 3-aryl-2-styrylbenzo[h]quinazolin-4(3H)-ones.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the oxazinone ring.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Condensation: Schiff bases, acetic acid.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products
Scientific Research Applications
2-Methyl-4H-naphtho[1,2-D][1,3]oxazin-4-one has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Methyl-4H-naphtho[1,2-D][1,3]oxazin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their function and leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4H-3,1-benzoxazin-4-one: Another oxazinone derivative with antimicrobial properties.
2-Methyl-4H-pyrido[2,3-d][3,1]oxazin-4-one: Known for its pharmaceutical applications.
4H-Benzo[d][1,3]oxazin-4-ones: Studied for their biological activities and potential as protease inhibitors.
Uniqueness
2-Methyl-4H-naphtho[1,2-D][1,3]oxazin-4-one is unique due to its fused naphthalene ring, which imparts distinct chemical properties and enhances its stability. This structural feature differentiates it from other oxazinone derivatives and contributes to its diverse applications in research and industry.
Properties
CAS No. |
101855-18-9 |
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Molecular Formula |
C13H9NO2 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
2-methylbenzo[h][3,1]benzoxazin-4-one |
InChI |
InChI=1S/C13H9NO2/c1-8-14-12-10-5-3-2-4-9(10)6-7-11(12)13(15)16-8/h2-7H,1H3 |
InChI Key |
BLQMGWCQDAJNGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC3=CC=CC=C32)C(=O)O1 |
Origin of Product |
United States |
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